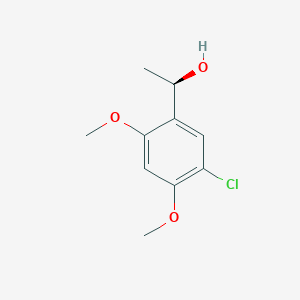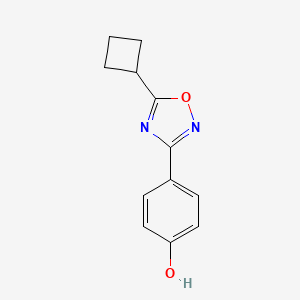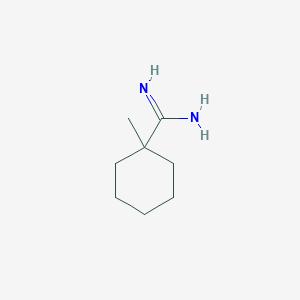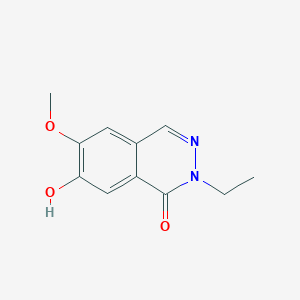![molecular formula C7H11F2NO B13188787 2,2-Difluoro-octahydrocyclopenta[b]morpholine CAS No. 1955557-56-8](/img/structure/B13188787.png)
2,2-Difluoro-octahydrocyclopenta[b]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-octahydrocyclopenta[b]morpholine is a chemical compound with the molecular formula C₇H₁₁F₂NO and a molecular weight of 163.17 g/mol . This compound is characterized by the presence of a morpholine ring fused with a cyclopentane ring and two fluorine atoms attached to the same carbon atom. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-octahydrocyclopenta[b]morpholine typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile . This is followed by an O-benzoylation/ring-closure tandem reaction sequence to form the desired morpholine structure. The reaction conditions are generally mild, and the process yields optically pure morpholino monomers in good yields and anomeric ratios .
Industrial Production Methods
These protocols utilize cinchona alkaloid-derived phthalazine as the catalyst to achieve high yields and enantioselectivities under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-octahydrocyclopenta[b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
Aplicaciones Científicas De Investigación
2,2-Difluoro-octahydrocyclopenta[b]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Disubstituted Morpholines: These compounds share a similar morpholine ring structure but differ in the substituents attached to the ring.
Chiral Morpholines: These compounds have a chiral center and are used in asymmetric synthesis and as chiral auxiliaries.
Uniqueness
2,2-Difluoro-octahydrocyclopenta[b]morpholine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
1955557-56-8 |
|---|---|
Fórmula molecular |
C7H11F2NO |
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
2,2-difluoro-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)4-10-5-2-1-3-6(5)11-7/h5-6,10H,1-4H2 |
Clave InChI |
NXUKNZSAWSIJJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)OC(CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)


![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)





